Methyl 2-(2,3-dimethylphenyl)acetate
Description
Methyl 2-(2,3-dimethylphenyl)acetate is an organic compound with the molecular formula C11H14O2. It is an ester derived from the reaction of 2,3-dimethylphenylacetic acid and methanol. This compound is known for its pleasant aroma and is often used in the fragrance industry.
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 2-(2,3-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-10(9(8)2)7-11(12)13-3/h4-6H,7H2,1-3H3 |
InChI Key |
UCUISMBOVLVVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,3-dimethylphenyl)acetate can be synthesized through esterification. The typical method involves reacting 2,3-dimethylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance efficiency and yield. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for a more controlled and efficient process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dimethylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 2,3-Dimethylphenylacetic acid.
Reduction: 2,3-Dimethylphenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,3-dimethylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of methyl 2-(2,3-dimethylphenyl)acetate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-dimethylphenyl)acetate
- Methyl 2-(3,4-dimethylphenyl)acetate
- Methyl 2-(2,5-dimethylphenyl)acetate
Uniqueness
Methyl 2-(2,3-dimethylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable in certain applications where specific properties are desired.
Biological Activity
Methyl 2-(2,3-dimethylphenyl)acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a methyl acetate moiety attached to a dimethyl-substituted phenyl ring. The presence of these functional groups suggests potential interactions with various biological targets. The compound's chemical formula is .
The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis, releasing active components that may interact with enzymes and receptors.
Key Mechanistic Insights:
- Affinity Data : The compound has an IC50 value of approximately 630 nM, indicating its potency in inhibiting certain biological pathways.
- Cell Cycle Arrest : Studies have shown that it induces G2/M phase arrest in cancer cells, leading to apoptosis.
- Apoptosis Induction : Activation of caspase-9 and reduction in Bcl-2 levels suggest a shift towards apoptotic cell death mechanisms.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
In Vitro Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines. Below is a summary of its effectiveness:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.69 |
| A549 | 0.43 |
| HT29 | 0.38 |
These results indicate that this compound could be developed as a potential anticancer agent.
Mechanistic Studies
The anticancer effects are attributed to several pathways:
- Induction of Apoptosis : The compound activates apoptotic pathways leading to cell death.
- Cell Cycle Modulation : It interferes with normal cell cycle progression, particularly at the G2/M checkpoint.
Case Studies and Research Findings
-
Cytotoxicity Assessment :
- A study evaluating the cytotoxic effects on various cancer cell lines showed that this compound exhibits substantial growth inhibition, supporting its potential as an anticancer drug candidate .
- Antiviral Activity :
-
Comparative Analysis :
- When compared to similar compounds, this compound exhibited unique pharmacological profiles due to the specific positioning of the methyl groups on the phenyl ring . This structural uniqueness can influence its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
